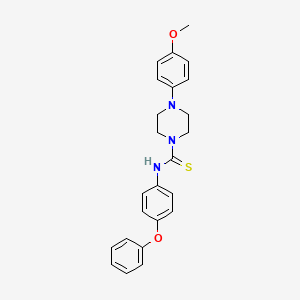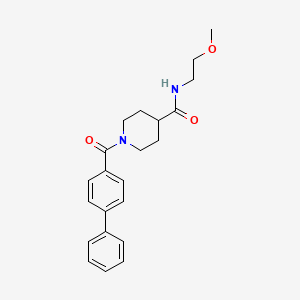
4-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1-piperazinecarbothioamide
Overview
Description
4-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is a piperazine derivative that has been synthesized and studied extensively for its pharmacological properties.
Scientific Research Applications
Serotonin Receptor Antagonism
Research has explored analogues of serotonin antagonists, including compounds with piperazine structures, for their potential in modulating serotonergic neurotransmission. One study highlighted a compound with high affinity for 5-HT1A receptors and selectivity over alpha 1-adrenergic sites, suggesting a potential for treating disorders related to serotonin dysregulation without significant cardiovascular side effects (Raghupathi et al., 1991).
Radiolabeled Antagonists for Neuroimaging
Compounds related to 4-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1-piperazinecarbothioamide have been developed as radiolabeled antagonists for positron emission tomography (PET) imaging of 5-HT1A receptors. This application is crucial for studying the serotonergic system in various psychiatric and neurological disorders, enabling the non-invasive visualization of receptor density and function in the brain (Plenevaux et al., 2000).
Nanoparticle Conjugation for Imaging
The conjugation of piperazine derivatives to nanoparticles for targeted optical imaging represents an innovative application. Such conjugates aim to achieve high specificity and sensitivity in imaging, facilitating the detection of biological targets at low concentrations. This approach has implications for both research and clinical diagnostics (Chaturvedi et al., 2018).
Antimicrobial Activity
Some piperazine derivatives exhibit antimicrobial activity, suggesting potential applications in developing new antibacterial and antifungal agents. Research into these compounds' mechanism of action and efficacy against various microorganisms could lead to novel treatments for infections resistant to current antibiotics (Bektaş et al., 2010).
Tubulin Polymerization Inhibition
Compounds with structures related to 4-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1-piperazinecarbothioamide have been investigated for their ability to inhibit tubulin polymerization, a crucial process in cell division. This research has implications for cancer therapy, as inhibiting tubulin polymerization can halt tumor growth by preventing cancer cell proliferation (Prinz et al., 2017).
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-28-21-13-9-20(10-14-21)26-15-17-27(18-16-26)24(30)25-19-7-11-23(12-8-19)29-22-5-3-2-4-6-22/h2-14H,15-18H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPAVARBLOXXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4065733.png)

![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4065748.png)
![4-[4-(4-morpholinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B4065761.png)
![N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065770.png)

![N-(4-bromo-3-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4065798.png)
![4-biphenylyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B4065800.png)
![methyl 5-cyano-4-(4-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4065803.png)
![N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B4065812.png)
![N-[1-(4,5-Dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide](/img/structure/B4065818.png)
![N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide](/img/structure/B4065822.png)
![1-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B4065824.png)
![6-{[3-(dimethylamino)propyl]amino}-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4065833.png)